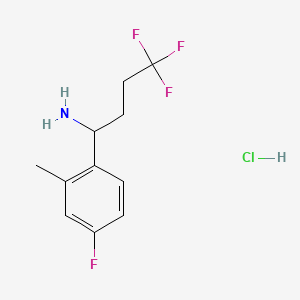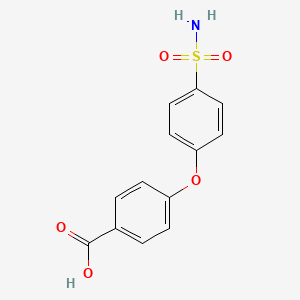
(2S,3R,4R,5S)-2,3,4-Tris((2-chlorobenzyl)oxy)-5-hydroxyhexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4R,5S)-2,3,4-Tris((2-chlorobenzyl)oxy)-5-hydroxyhexanal is an organic compound that features multiple benzyl ether groups and a hydroxyl group on a hexanal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S)-2,3,4-Tris((2-chlorobenzyl)oxy)-5-hydroxyhexanal typically involves the protection of hydroxyl groups followed by selective benzylation. The reaction conditions often include the use of bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The benzylation is usually carried out using 2-chlorobenzyl bromide or chloride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4R,5S)-2,3,4-Tris((2-chlorobenzyl)oxy)-5-hydroxyhexanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ether groups can be substituted under specific conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles like thiols, amines, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.
Reduction: Conversion of the aldehyde group to a primary alcohol.
Substitution: Formation of new ether or ester derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (2S,3R,4R,5S)-2,3,4-Tris((2-chlorobenzyl)oxy)-5-hydroxyhexanal can be used as an intermediate for the preparation of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the design of new drugs or therapeutic agents. Its structural features could be exploited to interact with specific biological targets.
Industry
In material science, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which (2S,3R,4R,5S)-2,3,4-Tris((2-chlorobenzyl)oxy)-5-hydroxyhexanal exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R,4R,5S)-2,3,4-Tris((benzyl)oxy)-5-hydroxyhexanal: Similar structure but without the chlorine atoms.
(2S,3R,4R,5S)-2,3,4-Tris((2-methylbenzyl)oxy)-5-hydroxyhexanal: Similar structure with methyl groups instead of chlorine.
(2S,3R,4R,5S)-2,3,4-Tris((2-fluorobenzyl)oxy)-5-hydroxyhexanal: Similar structure with fluorine atoms instead of chlorine.
Uniqueness
The presence of 2-chlorobenzyl groups in (2S,3R,4R,5S)-2,3,4-Tris((2-chlorobenzyl)oxy)-5-hydroxyhexanal may confer unique chemical and biological properties compared to its analogs. The chlorine atoms could influence the compound’s reactivity, solubility, and interaction with biological targets.
Propiedades
Fórmula molecular |
C27H27Cl3O5 |
|---|---|
Peso molecular |
537.9 g/mol |
Nombre IUPAC |
(2S,3R,4R,5S)-2,3,4-tris[(2-chlorophenyl)methoxy]-5-hydroxyhexanal |
InChI |
InChI=1S/C27H27Cl3O5/c1-18(32)26(34-16-20-9-3-6-12-23(20)29)27(35-17-21-10-4-7-13-24(21)30)25(14-31)33-15-19-8-2-5-11-22(19)28/h2-14,18,25-27,32H,15-17H2,1H3/t18-,25+,26+,27-/m0/s1 |
Clave InChI |
GTTGJSPIVNERCZ-BEVIMSPHSA-N |
SMILES isomérico |
C[C@@H]([C@H]([C@H]([C@@H](C=O)OCC1=CC=CC=C1Cl)OCC2=CC=CC=C2Cl)OCC3=CC=CC=C3Cl)O |
SMILES canónico |
CC(C(C(C(C=O)OCC1=CC=CC=C1Cl)OCC2=CC=CC=C2Cl)OCC3=CC=CC=C3Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13451060.png)


![3-Oxa-7-azatricyclo[3.3.1.0,1,5]nonane hydrochloride](/img/structure/B13451078.png)





